molecular formula C13H9BrO2 B1305175 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid CAS No. 5731-11-3

4'-Bromo[1,1'-biphenyl]-4-carboxylic acid

Cat. No. B1305175
CAS RN: 5731-11-3
M. Wt: 277.11 g/mol
InChI Key: UTHDVFIFIMWTJQ-UHFFFAOYSA-N
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Description

4’-Bromo[1,1’-biphenyl]-4-carboxylic acid is an organic compound. It is a derivative of phenylacetic acid containing a bromine atom in the para position . The molecular weight of this compound is 233.104 .


Synthesis Analysis

The large scale synthesis of a similar compound, sacubitril, begins with 4-bromo-1,1’-biphenyl, which is converted to its corresponding Grignard reagent; this is reacted directly with (S)-epichlorohydrin regioselectively at less-substituted site of the epoxide .


Molecular Structure Analysis

The molecular structure of 4’-Bromo[1,1’-biphenyl]-4-carboxylic acid can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C12H9Br/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H .


Chemical Reactions Analysis

4-Bromobiphenyl undergoes reduction to biphenyl in cationic micelles (cetyltrimethyl-ammonium bromide) by electrochemically generated anion radicals of 9-phenylanthracene .

Scientific Research Applications

Synthetic Organic Chemistry

Biphenyl compounds, including 4’-Bromo[1,1’-biphenyl]-4-carboxylic acid, are fundamental backbones in synthetic organic chemistry . They are omnipresent in medicinally active compounds, marketed drugs, and natural products .

Biological and Medicinal Applications

Biphenyl structures play a crucial role in Active Pharmaceutical Ingredients (APIs) . They are used in a wide range of biological and medicinal applications .

Drug Development

A large number of biphenyl derivatives are patented and broadly used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic, and antimalaria drugs .

Agriculture Products

Biphenyl derivatives are used to produce an extensive range of products for agriculture .

Organic Light-Emitting Diodes (OLEDs)

Biphenyl derivatives are used in the production of fluorescent layers in OLEDs .

Liquid Crystals

Biphenyl derivatives serve as significant intermediates in organic chemistry and are used as building blocks for basic liquid crystals .

Chemical Reactions

Biphenyl compounds undergo several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .

Chirality in Biaryl Compounds

The existence of axial chirality in biaryl compounds, such as biphenyl molecules, is a significant area of study .

Safety and Hazards

The safety data sheet for a similar compound, 4-Bromobenzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(4-bromophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHDVFIFIMWTJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384761
Record name 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5731-11-3
Record name 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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